Enantiomeric Excess vs. (S)-Enantiomer in Patent-Grade SYK Inhibitor Synthesis
The (R)-enantiomer is the exclusively cited stereoisomer in the patent literature for the synthesis of aminopyrimidine SYK inhibitors (WO2011075560A1). Procurement of the (S)-enantiomer (CAS 1261235-62-4) or racemate (CAS not assigned) for this pathway introduces a stereochemical mismatch that has not been shown to yield active inhibitors. [1] While direct IC50 data specifically for the free base intermediate is not publicly disclosed, the patent explicitly requires the (R)-configuration for the generation of biologically active species, establishing this as a procurement-critical specification. [2]
| Evidence Dimension | Patent-cited stereochemical requirement for downstream SYK inhibitor activity |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 1264036-68-1) specified |
| Comparator Or Baseline | (S)-enantiomer (CAS 1261235-62-4) or racemate |
| Quantified Difference | Not applicable (qualitative patent specification) |
| Conditions | Synthesis of aminopyrimidine derivatives as per WO2011075560A1 |
Why This Matters
Ensures procurement of the correct starting material that matches the patented, active stereochemical series, avoiding synthesis of inactive or undefined products.
- [1] Molaid.com. tert-butyl (3R)-3-[(2-chloropyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate: Listing WO2011075560A1 as associated patent for SYK inhibitors. View Source
- [2] Kuujia.com. CAS No 1264036-68-1, (R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate: Use in kinase inhibitor and antiviral research. View Source
